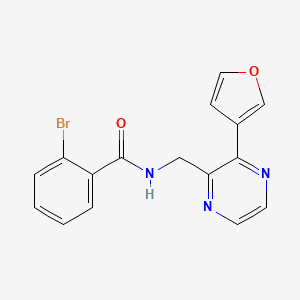

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCAPGLTJOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their distinguishing features:

Key Insights from Comparative Analysis:

In contrast, fluorine substituents (e.g., Compound 35 in ) increase metabolic stability and lipophilicity . Pyrazine-furan hybrids (as in the target compound) may exhibit better solubility than purely aromatic analogues (e.g., pyrimido-benzimidazoles in ) due to oxygen and nitrogen heteroatoms .

Synthetic Accessibility :

- The target compound’s synthesis likely faces challenges in regioselective bromination and heterocyclic coupling. Yields for similar compounds range from 56% to 95%, depending on reaction conditions (e.g., Pd-catalyzed cross-coupling in vs. acid-mediated cyclization in ) .

Computational and Experimental Stability :

- DFT studies on 2-bromo-N-(pyrazol-4-yl)benzamide derivatives () reveal that bromine and electron-withdrawing groups stabilize the molecule via hydrogen bonding and electrostatic interactions, a property likely shared by the target compound .

These suggest plausible therapeutic avenues for further study .

Biological Activity

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide moiety, a furan ring substituted at the 3-position, and a pyrazine derivative linked through a methyl group. The molecular formula is .

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression.

- Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds with furan and pyrazine moieties have shown promise in reducing inflammatory responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some findings related to its cytotoxicity and mechanism:

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through in vitro assays measuring cytokine production. The following table presents findings on its efficacy:

Case Studies

- Study on MCF7 Cell Line : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells, with an observed increase in caspase activity, indicating activation of the apoptotic pathway.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide, and how can intermediates be validated?

Answer:

- Coupling Reactions: Utilize amide bond formation between 2-bromobenzoic acid derivatives and amines. For example, activate the carboxylic acid using coupling agents like EDCl/HOBt, followed by reaction with the pyrazine-furan methylamine intermediate .

- Intermediate Validation: Confirm intermediates via -NMR (e.g., aromatic protons at δ 6.95–8.15 ppm for pyrazine-furan systems) and GC-MS (e.g., molecular ion peaks matching expected masses) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- FT-IR: Identify amide C=O stretches (~1650–1670 cm) and aromatic C-H bending (~820 cm for bromo-substituted aromatics) .

- -NMR: Look for deshielded protons near δ 10.80 ppm (amide NH) and furan/pyrazine protons in δ 6.4–8.6 ppm .

- LC-MS: Confirm molecular weight (e.g., [M+1] at m/z ~508 for brominated analogs) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be explored for this compound’s potential as an enzyme inhibitor?

Answer:

- Modular Substitutions: Replace the furan ring with other heterocycles (e.g., thiophene) to assess electronic effects on binding affinity .

- Biological Assays: Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC values with analogs lacking the bromo or furan groups .

- Computational Docking: Use AutoDock Vina to model interactions between the bromobenzamide moiety and ATP-binding pockets .

Q. Q4. What experimental and computational methods resolve contradictions in crystallographic vs. solution-phase structural data?

Answer:

Q. Q5. How can AI-driven synthesis planning improve retrosynthetic routes for this compound?

Answer:

- Template-Based AI Models: Use platforms like Pistachio or Reaxys to predict feasible routes. For example, prioritize Suzuki couplings for pyrazine-furan assembly or Buchwald-Hartwig aminations for benzamide linkages .

- Precursor Scoring: Rank precursors by commercial availability (e.g., 2-bromobenzoic acid, CAS 88-65-3) and reaction feasibility (e.g., heptafluoropropane intermediates in similar systems) .

Q. Q6. What strategies mitigate challenges in solubility and bioavailability during pharmacological studies?

Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Prodrug Derivatization: Introduce hydrolyzable groups (e.g., methyl esters) on the benzamide to improve membrane permeability .

Methodological Guidance

Q. Q7. How should researchers analyze conflicting 1H^1H1H-NMR data between synthetic batches?

Answer:

Q. Q8. What are best practices for scaling up synthesis while maintaining purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.